5-Hydroxy-7-methoxyflavanone

Overview

Description

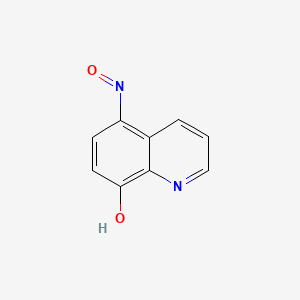

5-Hydroxy-7-methoxyflavanone is a naturally occurring flavonoid compound found in various plant sources, including Kaemperia parviflora. It is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .

Mechanism of Action

Target of Action

Pinostrobin has been found to target several proteins and pathways. One of its crucial targets is the ataxia-telangiectasia mutated kinase (ATM), one of the p53 activators that respond to DNA damage-induced apoptosis . It also targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a promising target of lipid-lowering drugs .

Mode of Action

Pinostrobin interacts with its targets to induce various changes. For instance, it reduces the expression of PCSK9 . In the case of ATM, the reduction in miR-181b-5p after Pinostrobin treatment triggers ATM, resulting in cellular apoptosis .

Biochemical Pathways

Pinostrobin affects several biochemical pathways. It has been shown to have diverse antibacterial, anti-fungal, antiviral, and antiparasitic effects . It can inhibit the contraction of intestinal smooth muscle by regulating Ca2+ signaling . It also has anti-inflammatory, antitumor, neuroprotective, and lipid-lowering effects .

Result of Action

The molecular and cellular effects of Pinostrobin’s action are diverse. It reduces cell viability and induces apoptosis in acute leukemia cells via both intrinsic and extrinsic pathways . Furthermore, it has protective effects on the liver, kidney, bone, skin, reproductive system, stomach, and nerves .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pinostrobin. For instance, it absorbs ultraviolet light in the range 270 to 390 nm, which includes most of the wavelength range of UVB and UVA that are harmful to the human body . This suggests that light exposure could potentially affect the stability and efficacy of Pinostrobin.

Biochemical Analysis

Biochemical Properties

Pinostrobin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pinostrobin has been shown to inhibit the activity of cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory response . Additionally, pinostrobin interacts with antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and reducing oxidative stress . These interactions highlight pinostrobin’s role in modulating biochemical pathways related to inflammation and oxidative stress.

Cellular Effects

Pinostrobin exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pinostrobin induces apoptosis in human colon carcinoma cells by triggering mitochondrial membrane perturbation and activating caspase-3-mediated apoptosis . It also modulates the expression of genes involved in oxidative stress response and inflammation, such as Bcl-2 and Bax . Furthermore, pinostrobin affects cellular metabolism by regulating the activity of enzymes involved in lipid metabolism, such as C/EBPα, PPARγ, and SREBP-1c .

Molecular Mechanism

The molecular mechanism of pinostrobin’s action involves several key processes. Pinostrobin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, pinostrobin binds to the main protease of SARS-CoV-2, inhibiting its activity through hydrophobic bonds . It also induces mitochondrial-associated cell death in human colon carcinoma cells by generating reactive oxygen species (ROS) and activating the mitochondrial apoptosis pathway . These molecular interactions underscore pinostrobin’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pinostrobin can change over time. Studies have shown that pinostrobin has a short half-life and low bioavailability, which can influence its stability and degradation . Over time, pinostrobin’s effects on cellular function may diminish due to its rapid metabolism and excretion. Long-term studies have demonstrated that pinostrobin can maintain its protective effects against oxidative stress and inflammation in in vitro and in vivo models . These findings suggest that pinostrobin’s temporal effects are influenced by its pharmacokinetic properties.

Dosage Effects in Animal Models

The effects of pinostrobin vary with different dosages in animal models. Studies have shown that pinostrobin exhibits dose-dependent protective effects against cadmium-induced renal toxicity in rats . At lower doses, pinostrobin enhances the activity of antioxidant enzymes and reduces oxidative stress. At higher doses, pinostrobin may exhibit toxic effects, such as increased levels of reactive oxygen species and apoptosis . These findings highlight the importance of determining the optimal dosage of pinostrobin for therapeutic applications.

Metabolic Pathways

Pinostrobin is involved in several metabolic pathways, including hydroxylation, demethylation, glucuronidation, and sulfation . These metabolic processes are primarily mediated by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. Pinostrobin’s metabolism results in the formation of various metabolites, which are excreted through urine, feces, and bile . These metabolic pathways play a crucial role in determining pinostrobin’s pharmacokinetic properties and therapeutic efficacy.

Transport and Distribution

Pinostrobin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution. For example, pinostrobin is preferentially distributed in the gastrointestinal tract, where it exerts its protective effects against peptic ulcers . Additionally, pinostrobin’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and tissue accumulation . These transport and distribution mechanisms are essential for understanding pinostrobin’s pharmacological effects.

Subcellular Localization

Pinostrobin’s subcellular localization plays a significant role in its activity and function. Studies have shown that pinostrobin quickly penetrates the cytoplasm and localizes to the cellular nucleus, where it induces apoptosis in leukemic cells . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct pinostrobin to specific compartments or organelles. Understanding pinostrobin’s subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-7-methoxyflavanone can be synthesized through various methods. One common approach involves the supercritical carbon dioxide fluid extraction method. Optimal conditions for this extraction include 200 bar of carbon dioxide and a temperature of 50°C . The structure of the compound is then elucidated using UV-Vis and 1H NMR spectroscopic data analysis .

Industrial Production Methods: In industrial settings, the compound is often isolated from the rhizomes of Kaemperia parviflora using chromatography techniques. The extraction process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-7-methoxyflavanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the flavanone structure.

Substitution: Common substitution reactions include ethylation and allylation.

Common Reagents and Conditions:

Ethylation: Diethyl sulfate and sodium hydroxide are used without solvents to produce 5-ethoxy-7-methoxyflavanone.

Allylation: Allylation reactions yield products such as 5-allyloxy-7-methoxyflavanone and 6-allyl-5-hydroxy-7-methoxyflavanone.

Major Products:

Ethylation Products: 5-ethoxy-7-methoxyflavanone and 4’-ethoxy-6’-methoxychalcone.

Allylation Products: 5-allyloxy-7-methoxyflavanone and 6-allyl-5-hydroxy-7-methoxyflavanone.

Scientific Research Applications

5-Hydroxy-7-methoxyflavanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Pinostrobin (5-hydroxy-7-methoxyflavanone): Shares similar structural properties and biological activities.

Naringenin (5,7,4’-trihydroxyflavanone): Known for its antioxidant and anti-inflammatory properties.

Eriodictyol (5,7,3’,4’-tetrahydroxyflavanone): Exhibits strong antioxidant activity.

Uniqueness: this compound is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its potent biological activities. Its ability to induce mitochondrial-associated cell death and skeletal muscle hypertrophy sets it apart from other similar compounds .

Properties

IUPAC Name |

5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJDDOBAOGKRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-37-5, 75291-74-6 | |

| Record name | (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75291-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

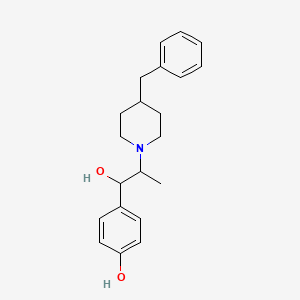

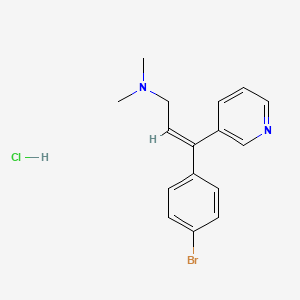

![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)

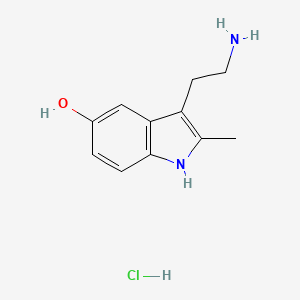

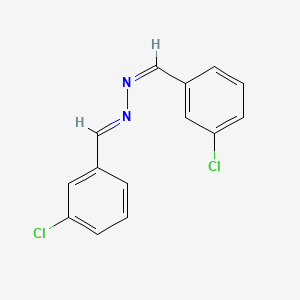

![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)

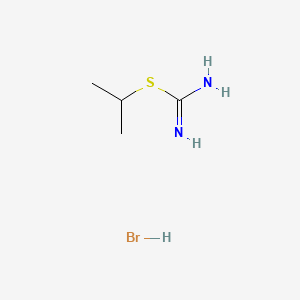

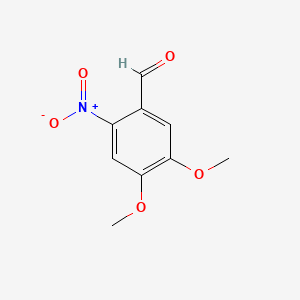

![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)